molecular formula C20H14F4N4O2S2 B2399002 2-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one CAS No. 922681-73-0

2-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one

Cat. No. B2399002
CAS RN: 922681-73-0
M. Wt: 482.47
InChI Key: NIVGNASHPZRCBC-UHFFFAOYSA-N
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Description

2-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H14F4N4O2S2 and its molecular weight is 482.47. The purity is usually 95%.
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Scientific Research Applications

Potential as TSPO Ligands for Neuroinflammation PET Imaging

A series of novel pyrazolo[1,5-a]pyrimidines, related to this compound, have shown promise as ligands for the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These derivatives exhibit subnanomolar affinity for TSPO, comparable to that of known TSPO ligands. Two derivatives were radiolabeled with fluorine-18, demonstrating potential as in vivo PET radiotracers for neuroinflammation, confirmed through brain uptake and accumulation in a rodent model of neuroinflammation (Damont et al., 2015).

Anticancer Activity

Research into fluoro-substituted benzo[b]pyran derivatives, which share structural motifs with the compound , has revealed that these compounds demonstrate anticancer activity at low concentrations against human cancer cell lines, including lung, breast, and CNS cancer. This suggests a potential pathway for the development of new cancer treatments (Hammam et al., 2005).

Antibacterial Agents

Another study synthesized chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones, demonstrating their screening for antibacterial activity. These compounds, structurally related to the queried chemical, indicate a potential for developing new antibacterial agents (Solankee & Patel, 2004).

A2A Adenosine Receptor Antagonists

Derivatives based on a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffold, like the compound , have been investigated for their affinity and selectivity as antagonists for the human A2A adenosine receptor (AR). This research suggests applications in neurological and pharmacological studies, particularly in exploring the A2A AR's role in various diseases (Kumar et al., 2011).

properties

IUPAC Name

2-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F4N4O2S2/c21-12-5-3-11(4-6-12)14-8-13(15-2-1-7-31-15)27-28(14)18(30)10-32-19-25-16(20(22,23)24)9-17(29)26-19/h1-7,9,14H,8,10H2,(H,25,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVGNASHPZRCBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NC(=CC(=O)N3)C(F)(F)F)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F4N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one

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